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This document provides detailed application notes and protocols for the growth of aluminum

oxynitride (AlON) films utilizing Tetrakis(dimethylamido)aluminum (TDMAA) as the aluminum

precursor. These protocols are primarily based on Atomic Layer Deposition (ALD) techniques,

which offer precise control over film thickness and composition at the atomic scale.

Introduction to AlON and TDMAA
Aluminum oxynitride (AlON) is a ceramic material with a unique combination of properties,

including optical transparency, high hardness, and excellent resistance to corrosion and

radiation.[1][2] These characteristics make it a promising material for a variety of applications,

from transparent armor to protective coatings on medical devices and drug delivery systems.

Tetrakis(dimethylamido)aluminum (TDMAA), with the chemical formula Al(N(CH₃)₂)₃, is an

organometallic compound well-suited as a precursor for the deposition of aluminum-containing

thin films.[3] Its use in ALD processes for growing aluminum nitride (AlN) and AlON films is

advantageous due to its high reactivity and thermal stability within typical ALD temperature

windows.[4][5] Notably, TDMAA can lead to films with lower carbon and oxygen impurity levels

compared to other common aluminum precursors like trimethylaluminum (TMA).[4]
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Atomic Layer Deposition (ALD) is the primary method discussed for the growth of AlON films

using TDMAA. ALD is a thin-film deposition technique based on sequential, self-limiting surface

reactions. This process allows for the deposition of conformal films with precise thickness

control, even on complex topographies.

A variation of ALD, known as Atomic Layer Annealing (ALA), has also been shown to produce

high-quality, crystalline AlN films at low temperatures (≤400°C) using TDMAA and hydrazine

(N₂H₄).[4][6] This technique involves an additional argon plasma treatment step to enhance film

crystallinity.

Experimental Data Summary
The following tables summarize quantitative data from various studies on the growth of

aluminum-based films using TDMAA.

Table 1: Deposition Parameters for AlN and AlON Films using TDMAA

Parameter Value
Deposition
Method

Co-
reactant(s)

Substrate Reference

Deposition

Temperature
170 - 290 °C ALD NH₃, H₂O Silicon <100> [7]

Optimal

Deposition

Temp.

200 - 230 °C ALD NH₃ Silicon <100> [7]

Deposition

Temperature
400 °C ALD / ALA N₂H₄ Si(111) [4]

TDMAA

Bottle

Temperature

105 °C ALA N₂H₄ Si(111) [4]

TDMAA

Pulse Time
4 s ALD NH₃ - [5]

NH₃ Pulse

Time
12 s ALD - - [5]
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Table 2: Properties of AlN and AlON Films Grown with TDMAA

Property Value
Deposition
Method

Deposition
Temp.

Co-
reactant(s)

Reference

Deposition

Rate (AlN)
~0.8 Å/cycle Thermal ALD 200 °C NH₃ [5][7]

Deposition

Rate (AlN)
> 1 Å/cycle Plasma ALD - NH₃ [5]

N/Al Atomic

Ratio (AlN)
~1.3 ALD 200 °C NH₃ [7]

AlON

Composition

Al₀.₅O₀.₄₃N₀.₀

₇
ALD 200 °C NH₃, H₂O [7]

Impurity

Content

(C/O)

< 2 at. % ALA 400 °C N₂H₄ [4]

AlN Film

Density
2.36 g/cm³ ALD 200 °C N₂H₄ [7]

AlN Film

Density
2.22 g/cm³ ALD 200 °C NH₃ [7]

Experimental Protocols
The following are generalized protocols for the deposition of AlN and AlON films using TDMAA

in an ALD reactor. These should be adapted and optimized for specific equipment and research

goals.

Protocol for Thermal ALD of Aluminum Nitride (AlN)
This protocol is based on the use of TDMAA and ammonia (NH₃).

Substrate Preparation:
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Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to

remove organic and inorganic contaminants.

Load the substrate into the ALD reactor.

Reactor Setup:

Set the reactor chamber temperature to the desired deposition temperature (e.g., 200 °C).

[7]

Heat the TDMAA precursor bottle to a stable temperature to ensure sufficient vapor

pressure.

ALD Cycle:

Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a set duration

(e.g., 4 seconds) to allow for the self-limiting chemisorption of the precursor onto the

substrate surface.[5]

Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient

time to remove any unreacted TDMAA and gaseous byproducts.

Step 3: Ammonia (NH₃) Pulse: Introduce NH₃ gas into the chamber for a set duration (e.g.,

12 seconds) to react with the adsorbed TDMAA layer, forming AlN.[5]

Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted NH₃ and

reaction byproducts.

Film Growth:

Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The

thickness can be estimated based on the growth per cycle (GPC), which is approximately

0.8 Å/cycle at 200 °C.[5][7]

Cooldown and Characterization:

After the final cycle, cool down the reactor under an inert atmosphere.
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Remove the coated substrate for characterization (e.g., ellipsometry for thickness, XPS for

composition).

Protocol for ALD of Aluminum Oxynitride (AlON)
This protocol introduces water vapor periodically during the AlN ALD process to incorporate

oxygen into the film.

Follow Steps 1 and 2 from the AlN protocol.

Modified ALD Supercycle:

Perform a set number of standard AlN ALD cycles as described in the AlN protocol (e.g.,

'x' cycles).

Water (H₂O) Pulse Cycle:

Step 2a: H₂O Pulse: Introduce water vapor into the reactor.

Step 2b: Purge: Purge the reactor with an inert gas.

The ratio of AlN cycles to H₂O pulse cycles will determine the final stoichiometry of the

AlON film. For example, a composition of Al₀.₅O₀.₄₃N₀.₀₇ was achieved by periodically

dosing with water vapor.[7]

Film Growth:

Repeat the supercycle until the desired film thickness is reached.

Follow Step 5 from the AlN protocol for cooldown and characterization.

Visualizations
The following diagrams illustrate the experimental workflows.
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Caption: Atomic Layer Deposition (ALD) workflow for thin film growth.
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Caption: Supercycle scheme for depositing aluminum oxynitride (AlON).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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